molecular formula C10H10F3N3O B1320646 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one CAS No. 937604-44-9

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one

Cat. No.: B1320646
CAS No.: 937604-44-9
M. Wt: 245.2 g/mol
InChI Key: LRQIUBQSDLJYKI-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one is an organic compound with the molecular formula C10H10F3N3O. It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidin-4-one moiety.

Preparation Methods

The synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of trifluoromethyl ketone with 2-aminopyrimidine to form an intermediate product.

    Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.

    Formation of Piperidin-4-one:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrimidine ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one can be compared with similar compounds such as:

    1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol: This compound has a hydroxyl group instead of a ketone, which affects its reactivity and solubility.

    4-(Trifluoromethyl)pyrimidine-2-thiol:

These comparisons highlight the unique features of this compound, such as its specific reactivity and potential for diverse applications.

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQIUBQSDLJYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594827
Record name 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937604-44-9
Record name 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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